![molecular formula C9H10N4S B4482097 2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4482097.png)
2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
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Multicomponent Reaction: : A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The use of microwave irradiation and multicomponent reactions allows for efficient and scalable production with high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
Biologically, this compound exhibits various activities such as antibacterial, antifungal, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals and agrochemicals .
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its versatility and reactivity make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, some derivatives of this compound act as inhibitors of enzymes like acetolactate synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids . The compound can also interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
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1,2,4-Triazolo[1,5-a]pyrimidine: : This compound shares a similar core structure and exhibits comparable biological activities .
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Pyrazolo[3,4-d]pyrimidine: : Another heterocyclic compound with similar applications in medicinal chemistry and agriculture .
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Thiazolo[3,2-b][1,2,4]triazole: : This compound also contains a triazole ring and is used in similar contexts .
Uniqueness
2-(methylsulfanyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
11-methylsulfanyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-11-8-10-5-6-3-2-4-7(6)13(8)12-9/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHFMWINOLURKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(CCC3)C=NC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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